molecular formula C6H6O3S B1616528 2-Hydroxy-2-(thiophen-2-yl)acetic acid CAS No. 53439-38-6

2-Hydroxy-2-(thiophen-2-yl)acetic acid

Cat. No. B1616528
CAS RN: 53439-38-6
M. Wt: 158.18 g/mol
InChI Key: WPWZFAUHXAPBFF-UHFFFAOYSA-N
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Patent
US04266067

Procedure details

Chlorine was bubbled through a solution of 6.31 g (50 mmol) of 2-acetylthiophene in glacial acetic acid (25 ml). The reaction solution which evolved heat was cooled with water and kept below 28° C. The reaction was discontinued at the stage when the reaction solution turned slight yellow by the excess chlorine, and then acetic acid was distilled off at room temperature under a reduced pressure to give crude 2-(dichloroacetyl)thiophene. This crude product was added in dropwise with vigorous stirring to a solution of 10.0 g (250 mmol) of sodium hydroxide in water (90 ml) which was kept at 50° C. The temperature of the reaction solution rose to ca. 55° C. The addition was completed after ca. 2 hr., and the mixture was stirred for another 1 hr. at the same temperature. After cooling to room temperature, the reaction mixture was washed with diethylether, then acidified (pH 1) by addition of 12 N hydrochloric acid under ice cooling. The acidic material which separated out was extracted with diethylether, and the ether layer was washed with a saturated aqueous solution of sodium chloride, and after drying with sodium sulfate, the solvent was distilled off to give 2-thiopheneglycolic acid in quantitative yield (7.9 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCl.C([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)(=O)C.[OH-:11].[Na+].[C:13]([OH:16])(=[O:15])[CH3:14]>O>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[CH:14]([OH:11])[C:13]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
6.31 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
, and the mixture was stirred for another 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution which evolved heat
CUSTOM
Type
CUSTOM
Details
kept below 28° C
DISTILLATION
Type
DISTILLATION
Details
acetic acid was distilled off at room temperature under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude 2-(dichloroacetyl)thiophene
CUSTOM
Type
CUSTOM
Details
was kept at 50° C
CUSTOM
Type
CUSTOM
Details
rose to ca. 55° C
ADDITION
Type
ADDITION
Details
The addition
WASH
Type
WASH
Details
the reaction mixture was washed with diethylether
ADDITION
Type
ADDITION
Details
by addition of 12 N hydrochloric acid under ice cooling
CUSTOM
Type
CUSTOM
Details
The acidic material which separated out
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethylether
WASH
Type
WASH
Details
the ether layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1)C(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.